molecular formula C14H8Cl2N2O4 B4552531 5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4552531
M. Wt: 339.1 g/mol
InChI Key: WMQBCSNKJUVKJE-UHFFFAOYSA-N
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Description

5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring and a dichlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the reaction of 3,5-dichloro-4-prop-2-ynoxybenzaldehyde with a diazinane derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The dichlorinated phenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Shares a similar dichlorinated phenyl group but differs in its overall structure and properties.

    3-[[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid: Another related compound with a similar core structure but different functional groups.

Uniqueness

5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O4/c1-2-3-22-11-9(15)5-7(6-10(11)16)4-8-12(19)17-14(21)18-13(8)20/h1,4-6H,3H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQBCSNKJUVKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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